molecular formula C16H17FN4S B5702489 N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

Cat. No. B5702489
M. Wt: 316.4 g/mol
InChI Key: RUOUKDXKANVSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, commonly known as FPPT, is a chemical compound that has been extensively studied for its potential pharmacological applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In

Scientific Research Applications

FPPT has been extensively studied for its potential pharmacological applications. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in various animal models. In addition, FPPT has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been shown to have potential as a radioligand for imaging studies in the brain.

Mechanism of Action

The exact mechanism of action of FPPT is not fully understood. However, it has been suggested that FPPT acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. It has also been shown to modulate the activity of the serotonin and noradrenaline systems, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
FPPT has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. It has also been shown to decrease the levels of noradrenaline in the brain, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using FPPT in lab experiments is that it has been extensively studied and its pharmacological properties are well characterized. This makes it a useful tool for investigating the mechanisms of action of other compounds and for developing new treatments for various disorders. However, one of the limitations of using FPPT is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on FPPT. One area of research is to further investigate its potential as a treatment for various disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another area of research is to investigate its potential as a radioligand for imaging studies in the brain. Additionally, further studies are needed to determine the safety and efficacy of FPPT in humans, which could pave the way for its use in clinical settings.

Synthesis Methods

The synthesis of FPPT involves the reaction of 2-fluoroaniline with 2-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting intermediate is then treated with piperazinecarbothioamide to yield the final product. This synthesis method has been described in detail in the literature and has been used by various research groups to produce FPPT for their studies.

properties

IUPAC Name

N-(2-fluorophenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4S/c17-13-5-1-2-6-14(13)19-16(22)21-11-9-20(10-12-21)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOUKDXKANVSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.